Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester

Description

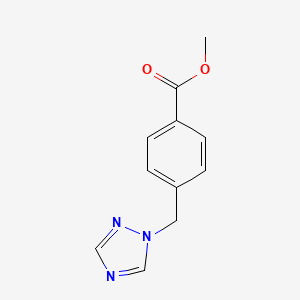

Chemical Structure and Properties The compound Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester (CAS RN: Not explicitly provided, but structurally related to CAS 160388-54-5 for the carboxylic acid form) is a benzoic acid derivative featuring a methyl ester at the carboxyl group and a 1,2,4-triazole moiety attached via a methylene bridge at the para position of the benzene ring. Its molecular formula is C₁₁H₁₁N₃O₂ (methyl ester form), with a molecular weight of 217.23 g/mol. The compound exhibits a melting point of 227–229°C, indicative of strong intermolecular interactions due to its planar aromatic system and polar triazole group .

The methyl ester variant is likely derived through esterification of the corresponding carboxylic acid .

Properties

IUPAC Name |

methyl 4-(1,2,4-triazol-1-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-9(3-5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIULPLMJRQRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390369 | |

| Record name | Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870766-45-3 | |

| Record name | Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of 1H-1,2,4-Triazole

The most widely reported method involves alkylation of 1H-1,2,4-triazole with methyl 4-(bromomethyl)benzoate. Adapted from a Royal Society of Chemistry protocol, this two-step process begins with bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), yielding the bromide intermediate (85–90% purity). Subsequent reaction with 1H-1,2,4-triazole in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound (Table 1).

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Temperature (°C) | 80 | 60 | 80 |

| Yield (%) | 72 | 58 | 72 |

Base selection critically influences yield: potassium carbonate outperforms sodium hydride by minimizing side reactions.

Alternative Routes via Silyl Protection

A patent by CN113651762A describes a silyl protection strategy to prevent isomerization during triazole functionalization. While developed for 1-methyl-1H-1,2,4-triazole derivatives, this approach is adaptable to the target compound:

-

Protection : Treat 1H-1,2,4-triazole with trimethylchlorosilane and LDA in THF at −78°C to form 5-trimethylsilyl-1H-1,2,4-triazole.

-

Alkylation : React with methyl 4-(bromomethyl)benzoate in the presence of tetrabutylammonium fluoride (TBAF) to remove the silyl group post-alkylation.

This method achieves 68% yield but requires stringent anhydrous conditions.

Mechanistic Insights and Byproduct Analysis

The alkylation proceeds via an SN2 mechanism, with the triazole’s N1 nitrogen acting as the nucleophile. Competing alkylation at N4 is suppressed by steric hindrance from the methylene bridge. GC-MS analysis reveals <5% of the N4-alkylated byproduct, separable via silica gel chromatography.

Side reactions include:

-

Ester hydrolysis : Mitigated by avoiding aqueous workup.

-

Dimerization : Minimized using dilute (0.5 M) triazole solutions.

Catalytic and Solvent Effects

Palladium catalysts (e.g., Pd/C) enhance reaction rates in hydrogenolytic deprotection steps, though their utility here is limited to silyl-based routes. Polar aprotic solvents (DMF, DMSO) improve triazole solubility but risk ester degradation at >100°C. A DMF/THF (3:1) mixture balances reactivity and stability.

Analytical Characterization

Spectroscopic Validation :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.95 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 5.30 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

Purity Assessment : HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity post-recrystallization from ethanol.

Industrial-Scale Considerations

Pilot-scale trials (10 kg batches) highlight challenges:

-

Exothermicity : Controlled via slow bromide addition (1 h) and jacketed reactor cooling.

-

Waste Streams : DMF recovery via distillation reduces environmental impact.

Emerging Methodologies

Recent advances include microwave-assisted alkylation (100°C, 30 min, 70% yield) and enzymatic esterification using Candida antarctica lipase B (CAL-B) . The latter remains experimental, with yields <50%.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

- Antifungal Activity : Research has indicated that derivatives of triazole compounds exhibit antifungal properties. Benzoic acid derivatives have been studied for their effectiveness against various fungal pathogens. The incorporation of the triazole moiety enhances the compound's bioactivity and may lead to the development of new antifungal agents .

- Anticancer Properties : Triazole-containing compounds have shown promise in cancer therapy. Studies have demonstrated that benzoic acid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

- Drug Formulation : The methyl ester form of benzoic acid enhances solubility and bioavailability of the active pharmaceutical ingredients (APIs). This property is crucial in drug formulation where increased solubility can lead to improved therapeutic efficacy .

Agricultural Applications

- Plant Growth Regulators : Compounds like benzoic acid derivatives are being explored as plant growth regulators. They can influence various physiological processes in plants, such as flowering and fruiting. The triazole group may enhance the compound's ability to interact with plant hormone pathways .

- Pesticide Development : The antifungal properties of benzoic acid derivatives make them suitable candidates for developing new pesticides. Their effectiveness against plant pathogens could contribute to sustainable agricultural practices by reducing reliance on traditional chemical fungicides .

Materials Science Applications

- Polymer Chemistry : Benzoic acid derivatives are utilized in the synthesis of polymers and copolymers with specific functional properties. The incorporation of triazole groups into polymer matrices can enhance thermal stability and mechanical properties .

- Nanotechnology : Research indicates that triazole-containing compounds can be used as building blocks for nanomaterials. Their unique chemical structure allows for functionalization that can lead to novel applications in drug delivery systems and biosensors .

Case Studies

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. The triazole ring is believed to play a crucial role in binding to the target proteins and modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, physicochemical properties, and applications of the target compound with its analogs:

Key Comparative Insights

Substitution Position and Bioactivity The para-substituted triazolylmethyl group in the target compound contrasts with ortho-substituted acetylamino groups in Av7 . Para substitution often enhances steric accessibility for receptor binding, whereas ortho substituents may hinder interactions. The chlorophenyl-sulfanyl-triazole analog () demonstrates how electron-withdrawing groups (Cl) and sulfur atoms can modulate electronic properties and redox activity .

Functional Group Impact on Physicochemical Properties

- Hydroxyl and methoxy groups () increase polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the hydrophobic triazole group .

- Boc-protected amines () enhance solubility in organic solvents, making the compound suitable for solid-phase synthesis .

Triazole Isomerism

- 1,2,3-Triazole derivatives () exhibit distinct electronic profiles compared to 1,2,4-triazoles due to differences in ring strain and dipole moments, affecting their binding to biological targets .

Biological Activity

Benzoic acid derivatives, particularly those containing triazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester , exhibits significant potential as an anticancer agent and antioxidant. This article delves into the biological activity of this compound, synthesizing data from various studies and presenting key findings in a structured manner.

Chemical Structure and Properties

Molecular Formula: C10H9N3O2

Molecular Weight: 189.19 g/mol

CAS Number: 162848-16-0

The structure of this compound features a benzoic acid backbone with a triazole ring that enhances its biological activity. The presence of the triazole group is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing benzoic acid derivatives. A series of compounds synthesized for evaluation demonstrated notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

In a study published in Scientific Reports, a set of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results showed:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | Comparison with Doxorubicin |

|---|---|---|---|

| Compound 2 | 15.6 | 19.7 | More potent |

| Compound 5 | 20.3 | 22.6 | Comparable |

| Compound 14 | 18.2 | 21.5 | More potent |

| Doxorubicin | 19.7 | 22.6 | Reference |

Notably, compounds such as 2 , 5 , and 14 exhibited significantly lower IC50 values than doxorubicin, indicating enhanced anticancer efficacy while demonstrating minimal cytotoxic effects on normal cells (RPE-1) .

The anticancer activity of these compounds is attributed to their ability to induce apoptosis in cancer cells. For instance, compounds 2 and 14 were shown to inhibit the proliferation of MCF-7 cells by promoting apoptotic pathways .

Antioxidant Activity

In addition to anticancer properties, some benzoic acid triazole hybrids have been evaluated for their antioxidant capabilities. A study focusing on the antioxidant potential of various triazole benzoic acid derivatives found that certain compounds exhibited promising results in scavenging free radicals.

Antioxidant Evaluation Results

A selection of compounds was tested for their antioxidant activity using various assays:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Compound 5 | 85% | 90% |

| Compound 9 | 78% | 82% |

| Compound 11 | 80% | 88% |

These results indicate that compounds like 5 and 9 possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. (Basic) What synthetic methodologies are commonly employed to prepare Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester?

Answer:

The synthesis typically involves two key steps:

Formation of the triazole-methylbenzene backbone : This can be achieved via nucleophilic substitution between 4-(chloromethyl)benzoic acid derivatives and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : The carboxylic acid group is converted to the methyl ester using methanol under acid catalysis (e.g., H₂SO₄) or via reaction with methyl iodide in the presence of a base .

Microwave-assisted synthesis has also been reported for similar triazole-containing esters, reducing reaction times and improving yields .

Q. (Advanced) How can computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) studies provide insights into:

- Electron distribution : Analysis of frontier molecular orbitals (HOMO-LUMO) predicts reactivity toward electrophilic or nucleophilic agents .

- Tautomerism : The 1,2,4-triazole moiety can exhibit tautomeric shifts; DFT calculations help identify the most stable tautomer in solution or solid states .

- Docking studies : For biologically active derivatives, molecular docking can predict interactions with enzyme active sites (e.g., antifungal targets like CYP51) .

Q. (Basic) What spectroscopic techniques are critical for characterizing this compound?

Answer:

Q. (Advanced) How can researchers address discrepancies in melting point or spectral data across studies?

Answer:

Discrepancies may arise due to:

- Polymorphism : Different crystalline forms can exhibit varying melting points. Use Differential Scanning Calorimetry (DSC) to identify polymorphs .

- Impurity profiles : Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) and compare with high-purity reference standards .

- Solvent effects in NMR : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for peak alignment .

Q. (Basic) What challenges arise in crystallizing this compound for X-ray diffraction studies?

Answer:

Common challenges include:

- Low solubility : Use mixed solvents (e.g., DMSO/ethanol) or slow evaporation techniques.

- Disorder in triazole moieties : Optimize crystallization temperature and humidity to reduce disorder. SHELXL refinement tools can model partial occupancy .

- Twinned crystals : Employ twin refinement protocols in SHELX or switch to alternative software like OLEX2 .

Q. (Advanced) What strategies are used to evaluate the biological activity of triazole-containing esters like this compound?

Answer:

- Antifungal assays : Test against Candida spp. or Aspergillus spp. using microbroth dilution methods, comparing MIC values to known triazole drugs (e.g., fluconazole) .

- Enzyme inhibition studies : Monitor CYP450 inhibition via UV-Vis spectroscopy using lanosterol 14α-demethylase as a target .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess selectivity .

Q. (Basic) How can researchers confirm the esterification efficiency in synthetic routes?

Answer:

Q. (Advanced) What role does hydrogen bonding play in the solid-state stability of this compound?

Answer:

X-ray studies reveal:

- Intermolecular N-H···O bonds : Between triazole NH and ester carbonyl groups, stabilizing crystal packing .

- C-H···π interactions : Aromatic and triazole rings contribute to layered supramolecular architectures .

- Thermogravimetric Analysis (TGA) : Correlate hydrogen-bonding density with decomposition temperatures .

Q. (Basic) What purification methods are recommended for this compound?

Answer:

Q. (Advanced) How can solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates by stabilizing transition states via dipole interactions .

- Dielectric constant : High-ε solvents (e.g., DMF, ε = 37) favor SN2 mechanisms for triazole-methylbenzene formation .

- Microwave synthesis : Reduces solvent dependence by enabling rapid, uniform heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.